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Compound of Interest

4-Isocyanato-4-(thiophen-2-
Compound Name:
yl)oxane

Cat. No.: B1614128

For Research Use Only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the chemical compound 4-
Isocyanato-4-(thiophen-2-yl)oxane, CAS number 926921-63-3. Due to the limited availability
of published research specifically on this molecule, this document combines available supplier
data with established chemical principles for its constituent functional groups—the isocyanate,
the tetrahydropyran (oxane) ring, and the thiophene moiety. The experimental protocols and
pathways described herein are proposed based on standard organic chemistry methodologies.

Chemical Identity and Properties

4-1socyanato-4-(thiophen-2-yl)oxane, also known by its systematic name 4-Isocyanato-4-
(thien-2-yl)tetrahydro-2H-pyran, is a heterocyclic organic compound. Its structure features a
central tetrahydropyran ring substituted at the 4-position with both a reactive isocyanate group
and a thiophene ring.

Table 1: Compound Identification
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Identifier

Value

CAS Number

926921-63-3[1][2][3]

Molecular Formula

C10H11NO2S

Molecular Weight 209.26 g/mol [2]
IUPAC Name 4-isocyanato-4-(thiophen-2-yl)oxane
InChl Key CDIWJYYYKMFRFC-UHFFFAOYSA-N[1]

Table 2: Predicted Physical and Spectroscopic Properties
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Property Predicted Value | Range Rationale
Colorless to pale yellow liquid Based on similar small organic
Appearance . .
or low-melting solid molecules.
N ) > 200 °C (at standard High due to polar functional
Boiling Point )
pressure) groups and molecular weight.
Soluble in common organic
solvents (e.g., DCM, THF, The isocyanate group's
Solubility Ethyl Acetate). Reacts with reactivity and the overall

protic solvents (e.g., water,

alcohols).

organic nature of the molecule.

IR Spectroscopy (cm~1)

~2270-2240 (strong, sharp) for
N=C=0 stretch; ~1600-1500
for Thiophene C=C stretch;
~1100 for C-O-C stretch of the

oxane ring.

These are characteristic
absorption bands for the

respective functional groups.

1H NMR Spectroscopy (0 ppm)

~7.5-6.5 (multiplets, 3H) for
thiophene protons; ~4.5-3.5
(multiplets, 4H) for oxane

protons adjacent to oxygen;
~2.5-1.5 (multiplets, 4H) for

remaining oxane protons.

Chemical shifts are estimated
based on the electronic
environment of the protons in

each part of the molecule.

13C NMR Spectroscopy (o
ppm)

~120-130 for isocyanate
carbon (N=C=0); ~120-140 for
thiophene carbons; ~60-70 for
oxane carbons adjacent to

oxygen.

Standard chemical shift ranges

for these carbon types.

Proposed Synthesis and Experimental Protocols

While specific literature on the synthesis of 926921-63-3 is not publicly available, a plausible

synthetic route can be proposed based on established organometallic chemistry. The key step

involves the addition of a thiophene nucleophile to a suitable tetrahydropyran-based

electrophile.
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Proposed Retrosynthetic Pathway

A logical approach to synthesizing the target molecule involves the Curtius rearrangement of a
corresponding acyl azide, which itself can be derived from a carboxylic acid. This carboxylic
acid would be synthesized by adding a thiophene organometallic reagent to a ketone

precursor.

4-Isocyanato-4-(thiophen-2-yl)oxane

Curtius
Rearrangement

y

4-(Thiophen-2-yl)oxane-4-carbonyl
azide

Acyl Azide
Formation

y

4-(Thiophen-2-yl)oxane-4-carboxylic
acid

Grignard/Organolithium
Additlon & Carboxylation

y

Oxan-4-one 2-Thienyllithium or
(Tetrahydropyran-4-one) 2-Thienylmagnesium bromide

Click to download full resolution via product page

Caption: Retrosynthetic analysis for the target compound.
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Generalized Experimental Protocol: Synthesis

This protocol describes a potential multi-step synthesis.

Step 1: Synthesis of 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or
Nitrogen), add tetrahydro-4H-pyran-4-one. Dissolve it in anhydrous tetrahydrofuran (THF).

Reagent Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of
trimethylsilyl cyanide (TMSCN) followed by a catalytic amount of a Lewis acid (e.g., zinc
iodide, Znl2).

Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room
temperature and stir overnight.

Workup: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate
solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield
the cyanohydrin.

Step 2: Grignard Reaction to form 4-(Thiophen-2-yltetrahydro-2H-pyran-4-carboxylic acid

Grignard Preparation: In a separate flame-dried flask, prepare 2-thienylmagnesium bromide
by adding 2-bromothiophene to magnesium turnings in anhydrous THF.

Addition: Cool the cyanohydrin solution from Step 1 to 0 °C. Slowly add the prepared
Grignard reagent.

Hydrolysis: After the addition is complete, warm the reaction to room temperature and then
heat to reflux for several hours to ensure complete reaction and subsequent hydrolysis of the
intermediate imine upon workup.

Workup and Acidification: Cool the mixture and carefully pour it over a mixture of ice and
concentrated hydrochloric acid. This will hydrolyze the intermediate and protonate the
carboxylate. Extract the product with ethyl acetate. Wash the organic layers, dry, and
concentrate to yield the crude carboxylic acid.
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Step 3: Curtius Rearrangement to 4-Isocyanato-4-(thiophen-2-yl)oxane

e Acyl Azide Formation: Dissolve the crude carboxylic acid from Step 2 in a suitable solvent
like acetone or THF. Cool to 0 °C. Add triethylamine followed by the dropwise addition of
ethyl chloroformate. Stir for 1-2 hours at 0 °C. Then, add a solution of sodium azide in water
dropwise, maintaining the temperature at 0 °C.

o Rearrangement: After stirring, carefully extract the acyl azide into toluene. Dry the toluene
solution over anhydrous sodium sulfate. Heat the solution to reflux (approx. 80-110 °C). The
acyl azide will undergo rearrangement to the isocyanate, with the evolution of nitrogen gas.

 Purification: After the reaction is complete (monitored by IR spectroscopy for the
disappearance of the azide peak and appearance of the isocyanate peak), cool the solution.
The solvent can be removed under reduced pressure, and the final product purified by
vacuum distillation or column chromatography.

Caption: Proposed workflow for the synthesis of the target compound.

Chemical Reactivity and Potential Applications

The primary site of reactivity in this molecule is the highly electrophilic carbon atom of the
isocyanate group (-N=C=0). This group readily reacts with nucleophiles. The thiophene ring,
an electron-rich aromatic system, can also participate in electrophilic substitution reactions,
though it is generally less reactive than the isocyanate group.

Reaction with Nucleophiles: Hydrolysis

One of the most common reactions of isocyanates is with water. This reaction is often
uncatalyzed and proceeds through an unstable carbamic acid intermediate, which then
decomposes to form a primary amine and carbon dioxide. The resulting amine is nucleophilic
and can react with a second molecule of the isocyanate to form a symmetrically disubstituted
urea.

Generalized Protocol: Hydrolysis to form Urea

o Setup: Dissolve 4-Isocyanato-4-(thiophen-2-yl)oxane in a water-miscible solvent like THF
or acetone in a round-bottom flask.
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» Reaction: Add a stoichiometric amount of water (0.5 equivalents to favor urea formation) and
stir the mixture at room temperature. A tertiary amine catalyst (e.g., triethylamine) can be

added to accelerate the reaction.

e Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or by IR
spectroscopy, watching for the disappearance of the strong isocyanate peak around 2250

cm™1,

o Workup: Once the reaction is complete, the urea product, often being a solid, may precipitate
from the solution. The product can be isolated by filtration, or the solvent can be removed
under reduced pressure. The crude solid can be purified by recrystallization.
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Decgrboxylati
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(R-NH2) (CO2) (R-NCO)
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Attack
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(R-NH-CO-NH-R)

Click to download full resolution via product page

Caption: Reaction pathway for the hydrolysis of an isocyanate.
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Potential Applications

Polymer Chemistry: As a monofunctional isocyanate, it can act as a chain terminator or be
used to functionalize polymer backbones containing nucleophilic groups (e.g., hydroxyls on
polyols). Its primary application would be in the synthesis of polyurethanes.

Medicinal Chemistry: The thiophene ring is a common motif in many pharmaceuticals. This
compound could serve as a building block for creating novel derivatives, such as ureas and
carbamates, for biological screening. The isocyanate group allows for covalent linkage to
biological macromolecules.

Materials Science: Thiophene-containing molecules are integral to the development of
organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-
effect transistors (OFETSs).[1] This compound could be used to introduce the thiophene
moiety into larger systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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